molecular formula C6H11N3O2 B14622227 1,5-Dimethyl-2-(nitromethylidene)imidazolidine CAS No. 56611-88-2

1,5-Dimethyl-2-(nitromethylidene)imidazolidine

Cat. No.: B14622227
CAS No.: 56611-88-2
M. Wt: 157.17 g/mol
InChI Key: XPLHJZFWKXIUBI-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-(nitromethylidene)imidazolidine: is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by a five-membered ring containing two nitrogen atoms and a nitromethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-2-(nitromethylidene)imidazolidine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethyl-2-(nitromethylidene)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazolidines depending on the nucleophile used.

Scientific Research Applications

1,5-Dimethyl-2-(nitromethylidene)imidazolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-(nitromethylidene)imidazolidine involves its interaction with molecular targets and pathways within biological systems. The nitromethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1,5-Dimethyl-2-(nitromethylidene)imidazolidine is unique due to its nitromethylidene group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other imidazolidine derivatives that may lack such functional groups and, consequently, the associated properties.

Properties

CAS No.

56611-88-2

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

1,5-dimethyl-2-(nitromethylidene)imidazolidine

InChI

InChI=1S/C6H11N3O2/c1-5-3-7-6(8(5)2)4-9(10)11/h4-5,7H,3H2,1-2H3

InChI Key

XPLHJZFWKXIUBI-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=C[N+](=O)[O-])N1C

Origin of Product

United States

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